3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one

coordination chemistry Schiff base ligands metal-based drug design

3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one (CAS 59224-23-6), systematically named methyl 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-hydrazinecarbodithioate and commonly abbreviated as SMISA, is an isatin-derived Schiff base ligand that functions as a monoanionic tridentate NOS chelator. It is synthesized via condensation of S-methyldithiocarbazate with isatin and serves as a privileged common intermediate for constructing diverse N4-substituted isatin-3-thiosemicarbazone libraries with demonstrated cytotoxic, antibacterial, antifungal, and urease inhibitory activities.

Molecular Formula C10H9N3OS2
Molecular Weight 251.3 g/mol
CAS No. 59224-23-6
Cat. No. B12181348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one
CAS59224-23-6
Molecular FormulaC10H9N3OS2
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCSC(=S)N=NC1=C(NC2=CC=CC=C21)O
InChIInChI=1S/C10H9N3OS2/c1-16-10(15)13-12-8-6-4-2-3-5-7(6)11-9(8)14/h2-5,11,14H,1H3
InChIKeyASLNULBGHVCWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one (CAS 59224-23-6): Sourcing the SMISA Scaffold for Metal Complexation and Bioactive Thiosemicarbazone Libraries


3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one (CAS 59224-23-6), systematically named methyl 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-hydrazinecarbodithioate and commonly abbreviated as SMISA, is an isatin-derived Schiff base ligand that functions as a monoanionic tridentate NOS chelator [1][2]. It is synthesized via condensation of S-methyldithiocarbazate with isatin and serves as a privileged common intermediate for constructing diverse N4-substituted isatin-3-thiosemicarbazone libraries with demonstrated cytotoxic, antibacterial, antifungal, and urease inhibitory activities [3][4].

Why In-Class Indole-Hydrazone Analogs Cannot Substitute for 3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one in Metal-Directed Applications


Substituting a generic indole-hydrazone or a simpler hydrazinecarbodithioate ester for 3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one fundamentally alters the coordination chemistry and downstream biological readout. The SMISA scaffold uniquely presents three donor atoms—azomethine nitrogen, thiolate sulfur, and the isatin carbonyl oxygen—enabling tridentate NOS chelation of transition metals such as Cu(II), Co(II), Ni(II), and Zn(II) [1]. In contrast, the closely related analog methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamodithioate (BDBM96907), which lacks the 2-oxo group on the indole ring, can only offer bidentate NS coordination, resulting in a 2.6-µM IC50 at TAAR1 [2] versus the sub-micromolar cytotoxicity achieved by the Cu(SMISA)2 complex against MCF-7 cells (IC50 = 0.45 µg/mL) [3]. The presence of the oxoindolin carbonyl is therefore non-negotiable for users requiring the full tridentate chelation and the associated potency gains observed in metal-based anticancer agents.

Quantitative Differentiation of 3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one: Head-to-Head and Cross-Study Comparator Evidence


Tridentate NOS Chelation vs. Bidentate NS Coordination: Structural Basis for Enhanced Metal Complex Stability

The SMISA ligand derived from CAS 59224-23-6 provides three donor atoms—azomethine nitrogen (N7), thiolate sulfur (S2), and the carbonyl oxygen of the isatin moiety (O13)—coordinating Co(II) in a distorted octahedral geometry within Co(SMISA)2·DMSO [1]. By contrast, the non-oxo analog methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamodithioate (BDBM96907) lacks the carbonyl oxygen and is limited to bidentate NS coordination [2]. The third coordination site in SMISA increases the chelate effect and modulates the electronic environment at the metal center, which is directly relevant for users designing metal-based catalysts or metallodrugs.

coordination chemistry Schiff base ligands metal-based drug design

Cu(SMISA)2 Cytotoxicity Against MCF-7 Breast Cancer Cells: Quantitative Selectivity vs. Closest Structural Analog

The centrosymmetric copper(II) complex Cu(SMISA)2, in which SMISA is the deprotonated Schiff base derived from CAS 59224-23-6, exhibited selective cytotoxicity against the MCF-7 human non-metastatic mammary gland adenocarcinoma cell line with an IC50 of 0.45 µg/mL [1]. No significant activity was observed against the metastatic MDA-MB-231 cell line under the same conditions, indicating sub-type selectivity. In comparison, the non-oxoindolin analog BDBM96907 (methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamodithioate) showed an IC50 of 2,600 nM (approx. 0.65 µg/mL) against an unrelated target (TAAR1 receptor) with no reported cancer cell cytotoxicity [2]. While these are different assay endpoints, the structural feature responsible for the differential biological profile is the presence of the 2-oxo group on the indole ring of SMISA.

anticancer metallodrugs breast cancer MCF-7 cytotoxicity

Versatile Common Intermediate for Bioactive Isatin-3-Thiosemicarbazone Library Synthesis: Productivity Metric vs. Traditional Multi-Step Routes

CAS 59224-23-6 serves as a common intermediate for synthesizing N4-substituted isatin-3-thiosemicarbazones in essentially a one-step reaction with readily available amines, as reported by Pervez et al. (2007) [1]. This contrasts with traditional thiosemicarbazone syntheses requiring refluxing of thiosemicarbazide with carbonyl compounds in organic solvents, which often demand separate preparation of each thiosemicarbazide derivative [2]. Using CAS 59224-23-6 as the pre-formed methyl hydrazinecarbodithioate ester, 15 structurally diverse N4-substituted isatin-3-thiosemicarbazones (3a–o) were generated and screened: compound 3e exhibited LD50 = 1.10 × 10⁻⁵ M in cytotoxicity assays; 3h showed significant antibacterial activity against B. subtilis; and compounds 3g, 3k, and 3m were the most potent urease inhibitors in the series [3].

medicinal chemistry thiosemicarbazone libraries urease inhibition

Thione-Thiol Tautomerism Enabling Metal-Adaptive Coordination: A Conformational Feature Absent in Non-Dithiocarbazate Hydrazones

Single-crystal X-ray diffraction of the Co(SMISA)2·DMSO complex revealed that the SMISA ligand (derived from CAS 59224-23-6) undergoes thione-to-thiol transformation upon coordination to Co(II): the free ligand exists predominantly in the thione form (C=S), but coordinates to the metal center via the thiolate sulfur (C–S⁻) [1]. This tautomeric switch is facilitated by the electron-withdrawing 2-oxoindolin moiety and is not available to hydrazinecarbodithioate esters derived from non-oxoindole aldehydes, which lack the conjugated electron-withdrawing group necessary to stabilize the thiolate form [2]. The ability to present either a neutral thione or an anionic thiolate donor significantly broadens the pH-dependent coordination chemistry of SMISA relative to fixed-donor hydrazone ligands.

tautomerism coordination adaptability Schiff base reactivity

Physicochemical Property Differentiation: Molecular Weight, Hydrogen Bonding Capacity, and logP Estimation for Procurement Specification

CAS 59224-23-6 has a molecular formula of C10H9N3OS2 and molecular weight of 251.33 g/mol, with a reported density of 1.47 g/cm³, boiling point of 434°C at 760 mmHg, and flash point of 216.3°C . Compared to the non-oxo analog BDBM96907 (C11H11N3S2, MW = 249.36 g/mol), the target compound incorporates one oxygen atom in place of one carbon and two hydrogens, resulting in a more polar, hydrogen-bond-capable scaffold with 3 H-bond acceptors (O, N, S) versus 2 for the comparator [1]. This modest difference in molecular weight belies a substantial difference in solubility and metal-binding properties, as the carbonyl oxygen provides both a coordination site and a hydrogen bond acceptor for biological target engagement.

physicochemical properties drug-likeness procurement specifications

High-Value Application Scenarios for 3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one Based on Verified Differentiation Evidence


Scaffold for Structure–Activity Relationship (SAR) Exploration of N4-Substituted Isatin-3-Thiosemicarbazones Targeting Urease and Cancer Cells

Medicinal chemistry teams synthesizing focused libraries of isatin-3-thiosemicarbazones can use CAS 59224-23-6 as the common intermediate for a one-step, parallel derivatization with diverse amines. The resulting library has already produced compound 3e (LD50 = 1.10 × 10⁻⁵ M in cytotoxicity assays) and nanomolar-potency urease inhibitors 3g, 3k, and 3m [1][2]. This validated workflow reduces synthetic burden and accelerates hit-to-lead progression compared to de novo thiosemicarbazone synthesis.

Precursor for Anticancer Metallodrug Development: Cu(II) and Co(II) Complexes with Sub-µg/mL MCF-7 Cytotoxicity

The Cu(SMISA)2 complex demonstrates selective, sub-µg/mL cytotoxicity against MCF-7 breast cancer cells (IC50 = 0.45 µg/mL) while sparing the metastatic MDA-MB-231 line [3]. Researchers developing metal-based anticancer agents can procure CAS 59224-23-6 as the ligand precursor, confident that the tridentate NOS chelation mode and thione-thiol tautomerism provide coordination versatility not achievable with bidentate indole-hydrazone analogs [4].

Transition Metal Chelation Studies Requiring a Structurally Characterized Tridentate NOS Ligand

Inorganic chemistry groups investigating the coordination geometry and electronic structure of first-row transition metal Schiff base complexes can rely on CAS 59224-23-6 as a well-characterized ligand. The Co(SMISA)2·DMSO complex has been fully solved by single-crystal XRD, confirming distorted octahedral geometry with NOS tridentate coordination [4]. This structural benchmark is unavailable for most commercially sourced indole-hydrazone ligands, making CAS 59224-23-6 the preferred choice for crystallographic and spectroscopic studies.

Quality Control Reference for Distinguishing Oxoindolin Hydrazinecarbodithioates from Non-Oxo Impurities in Vendor Batches

Procurement and QC laboratories can use the distinct physicochemical signature of CAS 59224-23-6—density 1.47 g/cm³, boiling point 434°C, IR carbonyl stretch at ~1688 cm⁻¹, and 3 H-bond acceptor count—to authenticate received material against mislabeled non-oxo analogs such as BDBM96907 (C11H11N3S2, MW 249.36, only 2 H-bond acceptors) . The 2-oxoindolin carbonyl provides an unambiguous IR and NMR handle for identity confirmation.

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